1-(Bromomethyl)-1-methylcyclobutane
Overview
Description
1-(Bromomethyl)-1-methylcyclobutane is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Brominated Compounds in Organic Chemistry
Brominated compounds, such as 1-(Bromomethyl)-1-methylcyclobutane, are often used in organic synthesis due to their reactivity. The bromine atom in these compounds is electrophilic, meaning it has a tendency to attract electrons. This makes it a good leaving group in reactions, allowing for the introduction of other groups or compounds at the site of the bromine atom .
Potential Targets and Mode of Action
The mode of action typically involves the nucleophile attacking the electrophilic carbon bonded to the bromine, leading to the substitution of the bromine atom .
Biochemical Pathways
Brominated compounds can participate in various reactions, potentially leading to the formation of new compounds with biological activity .
Pharmacokinetics
The pharmacokinetics of this compound are not known. In general, the absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical structure and properties. Brominated compounds can potentially be metabolized through reactions involving the bromine atom .
Result of Action
The reactivity of the bromine atom can lead to the formation of new compounds with potential biological activity .
Action Environment
The action of this compound can potentially be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. These factors can affect the reactivity of the bromine atom and thus the outcome of reactions .
Properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(5-7)3-2-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJMIRNMEIFCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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